molecular formula C9H11NO4S B2611974 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene CAS No. 1612-41-5

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene

Cat. No.: B2611974
CAS No.: 1612-41-5
M. Wt: 229.25
InChI Key: QRLVYWVPKPUBJJ-UHFFFAOYSA-N
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Description

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene is an organic compound with the molecular formula C9H11NO4S It is characterized by the presence of an ethanesulfonyl group attached to a benzene ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Ethanesulfonyl)methyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(ethanesulfonyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethanesulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Methylsulfonyl)methyl]-4-nitrobenzene
  • 1-[(Propylsulfonyl)methyl]-4-nitrobenzene
  • 1-[(Butylsulfonyl)methyl]-4-nitrobenzene

Uniqueness

Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

1-(ethylsulfonylmethyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-15(13,14)7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLVYWVPKPUBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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